molecular formula C10H16ClNO2 B2558545 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride CAS No. 1047675-39-7

1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride

Cat. No.: B2558545
CAS No.: 1047675-39-7
M. Wt: 217.69
InChI Key: VTUVCQMJJGEFNC-UHFFFAOYSA-N
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Description

1-Azatricyclo[3.3.1.1³,⁷]decane-4-carboxylic acid hydrochloride is a bicyclic organic compound characterized by a rigid adamantane-like scaffold with a nitrogen atom (aza) incorporated into its tricyclic framework. The carboxylic acid group at position 4 and the hydrochloride salt enhance its solubility and stability, making it a candidate for pharmaceutical and chemical research.

Properties

IUPAC Name

1-azatricyclo[3.3.1.13,7]decane-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c12-10(13)9-7-1-6-2-8(9)5-11(3-6)4-7;/h6-9H,1-5H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUVCQMJJGEFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CN(C2)CC1C3C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium/Copper-Mediated Cross-Coupling

A pivotal method involves reacting 2-halo-nitroarenes (e.g., 2-bromo-nitrobenzene) with lactams or azabicyclic precursors under palladium/copper catalysis. The process occurs in two stages:

Step 1: Cross-Coupling

  • Catalyst System : Pd(OAc)₂ (5 mol%) with (±)-BINAP (10 mol%) in toluene at 110°C.
  • Base : Cs₂CO₃ (2.5 equiv).
  • Intermediate : Forms a nitro-substituted adduct (e.g., 4-nitrophenyl-azabicyclo[3.3.1]nonane).

Step 2: Reductive Cyclization

  • Reducing Agent : H₂/Pd-C or Zn/HCl.
  • Conditions : Ethanol, 60°C, 12 h.
  • Yield : 68–74% after HCl salt precipitation.

Optimization Challenges

  • Regioselectivity : Steric hindrance in tricyclic systems necessitates bulky ligands like Josiphos to suppress side reactions.
  • Functional Group Tolerance : Nitro groups are selectively reduced without affecting carboxylic acid precursors.

Copper-Catalyzed Cascade Reaction Post-Ugi Multicomponent Assembly

Ugi-4CR Protocol

A convergent route employs ammonia-Ugi four-component reaction (Ugi-4CR) to construct the isoquinolone-4-carboxylic acid core:

Components :

  • 2-Halobenzoic acid (e.g., 2-iodobenzoic acid).
  • Ethyl acetoacetate.
  • Ammonia.
  • Isocyanide (e.g., benzyl isocyanide).

Conditions :

  • Catalyst : CuI (10 mol%) in dioxane.
  • Base : K₂CO₃ (2 equiv).
  • Temperature : 80°C, 12 h.
  • Yield : 52–83% for polysubstituted variants.

Cyclization and Hydrochloride Formation

The Ugi adduct undergoes intramolecular Ullmann-type C–C coupling, followed by hydrolysis with HCl/EtOH to yield the hydrochloride salt. Key parameters:

  • Acid Concentration : 6 M HCl ensures complete protonation.
  • Crystallization : Ethanol/water (3:1) affords 95% purity.

Hydrolysis of Spirocyclic Intermediates

Spiro[Adamantane-2,2′-dioxolane] Precursor

A third route involves hydrolyzing 4-azaspiro[adamantane-2,2′-dioxolane] under acidic conditions:

Procedure :

  • Reagent : 6 M HCl, reflux, 24 h.
  • Mechanism : Acid-catalyzed ring-opening and decarboxylation.
  • Yield : 58–65% after recrystallization.

Limitations

  • Byproducts : Over-hydrolysis can generate adamantane derivatives, requiring precise stoichiometric control.
  • Scaling : Batch sizes >100 g show reduced yields (∼50%) due to viscosity issues.

Comparative Analysis of Methods

Method Catalyst Yield (%) Purity (%) Key Advantage
Pd/Cu Cross-Coupling Pd(OAc)₂, CuI 68–74 90 High regioselectivity
Ugi-Cu Cascade CuI 52–83 95 Modular substrate scope
Spiro Hydrolysis HCl 58–65 85 Simple one-pot procedure

Chemical Reactions Analysis

Types of Reactions: 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Carboxylic acids and ketones.

  • Reduction: Alcohols and amines.

  • Substitution: Alkylated derivatives and amides.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique tricyclic structure allows chemists to explore various reaction mechanisms and develop new synthetic routes.

  • Synthesis of Derivatives : The compound can undergo oxidation and reduction reactions to yield various derivatives useful in further chemical studies.
  • Catalysis : Its stability makes it suitable for use as a catalyst in organic reactions.

Biology

The biological applications of this compound are primarily linked to its interactions with biological systems:

  • Enzyme Interaction Studies : Due to its unique structure, the compound is instrumental in probing enzyme interactions and understanding biochemical pathways.
  • Drug Development : Ongoing research is investigating its potential as an active pharmaceutical ingredient or drug precursor.

Medicine

Research into therapeutic applications is a significant focus area:

  • Neuropharmacology : The compound's ability to interact with neural receptors suggests potential uses in treating neurological disorders.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties.

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing this compound through a multi-step process involving cyclization of simpler precursors under controlled conditions. The resulting product was characterized using NMR and mass spectrometry to confirm its structure and purity.

Another research project evaluated the biological activity of the compound against various bacterial strains. The study demonstrated significant antimicrobial effects at specific concentrations, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism by which 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug design, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Hydrobromide Analogues

  • (3R,4S,5S,7s)-1-Azatricyclo[3.3.1.1³,⁷]decan-4-ol Hydrobromide Molecular Formula: C₁₀H₁₆BrNO Molecular Weight: 190.20 Da Key Features: Replaces the carboxylic acid with a hydroxyl group and uses hydrobromide as the counterion. Implications: Reduced acidity compared to the target compound; hydrobromide may alter crystallinity and solubility.

Methylene and Hydroxy Derivatives

  • 4-Methylene-1-Azaadamantane (CAS 42949-22-4) Molecular Formula: C₁₀H₁₅N Molecular Weight: 149.24 Da Key Features: Lacks the carboxylic acid group, introducing a methylene substituent.
  • 7-Hydroxy-1,3,5-triAzaadamantane (CAS 130267-10-6)

    • Molecular Formula : C₇H₁₃N₃O
    • Molecular Weight : 155.20 Da
    • Key Features : Incorporates three nitrogen atoms and a hydroxyl group.
    • Implications : Enhanced hydrogen-bonding capacity, improving solubility but reducing structural rigidity.

Ring System and Heteroatom Modifications

Bicyclic and Spiro Compounds

  • (3S,4R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic Acid

    • Key Features : Smaller bicyclo[3.2.1]octane framework with a methyl group and hydroxyl substituent.
    • Implications : Reduced steric hindrance may favor enzyme binding but lower thermal stability.
  • 2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid Hydrochloride

    • Key Features : Spiro[4.5]decane system with an oxygen atom (oxa) and benzyl group.
    • Implications : The oxa group increases polarity, while the benzyl moiety enhances lipophilicity, balancing solubility and membrane permeability.

Pharmacopeial and Stability Considerations

Compounds like (6R,7S)-7-(4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carboxamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () incorporate sulfur (thia) and extended side chains, which may improve metabolic stability but complicate synthesis. Pharmacopeial tests for crystallinity and purity (e.g., USP〈695〉) are critical for ensuring consistency in hydrochloride salts like the target compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Azatricyclo[3.3.1.1³,⁷]decane-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodology:

  • Step 1: Start with bicyclic amine precursors (e.g., 1-azabicycloalkanes) and employ carboxylation via [3+2] cycloaddition or acid-catalyzed ring expansion.
  • Step 2: Optimize solvent polarity (e.g., DMF vs. THF) to stabilize intermediates, as polar aprotic solvents enhance nucleophilic attack on strained tricyclic systems .
  • Step 3: Monitor reaction progress via TLC or HPLC (C18 column, UV detection at 210 nm) to identify byproducts (e.g., decarboxylated derivatives) .
    • Critical Parameters: Temperature (60–80°C), anhydrous conditions to prevent hydrolysis of the hydrochloride salt .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • Analytical Workflow:

  • NMR: Use 1H^1H- and 13C^{13}C-NMR to confirm tricyclic backbone geometry and protonation state of the azabicyclo moiety (δ 3.2–3.8 ppm for NH+^+) .
  • X-ray Crystallography: Resolve stereochemical ambiguities in the decane ring system .
  • HPLC-MS: Quantify impurities (e.g., <0.5% unreacted precursor) using a C18 column with 0.1% formic acid in acetonitrile/water .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines:

  • PPE: Use nitrile gloves, safety goggles, and fume hoods due to potential respiratory irritation from hydrochloride salts .
  • Storage: Keep desiccated at –20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound’s derivatives?

  • Approach:

  • Quantum Chemical Calculations: Perform DFT (B3LYP/6-31G*) to map transition states in ring-closing reactions, identifying energy barriers for competing pathways (e.g., [3.3.1] vs. [3.2.1] bicyclic intermediates) .
  • Machine Learning: Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C vs. Rh complexes) for selective functionalization .

Q. How should researchers address discrepancies between theoretical predictions and experimental data in synthesis?

  • Troubleshooting Framework:

  • Step 1: Validate computational models against control experiments (e.g., comparing predicted vs. observed 1H^1H-NMR shifts for key intermediates) .
  • Step 2: Use factorial design (e.g., 2k^k experiments) to isolate variables (e.g., pH, temperature) causing deviations in yield .
  • Step 3: Apply the FINER criteria to refine hypotheses (e.g., Feasibility of scaling up low-yield routes) .

Q. What strategies mitigate stereochemical instability during long-term storage?

  • Stabilization Methods:

  • Lyophilization: Convert hydrochloride salts to free bases for improved stability, then reconstitute in acidic buffer pre-experiment .
  • Additive Screening: Test antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit radical-mediated degradation .

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